2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride
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Overview
Description
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride typically involves the use of azide-alkyne cycloaddition reactions, also known as “click chemistry.” This method is favored for its efficiency and high yield. The reaction generally involves the following steps:
Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Hydrolysis and Purification: The resulting product is hydrolyzed and purified to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the azide and alkyne precursors are prepared.
Catalytic Reaction: The cycloaddition reaction is carried out in large reactors with efficient mixing and temperature control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition.
2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: A structurally related compound with similar properties.
Uniqueness
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is unique due to its specific functional groups and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a compound that belongs to the class of amino acids modified with a triazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Information
The molecular formula for this compound is C5H8N4O2. Its structure features a triazole moiety which is known for its diverse biological properties. The compound can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that compounds with triazole rings exhibit significant antimicrobial activity. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thus exhibiting antifungal properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from 1,2,3-triazoles have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | HepG2 | < 5 | 13.7 |
Compound B | Vero | < 5 | 494.8 |
In a recent study involving derivatives related to the triazole structure, compounds exhibited low cytotoxicity with IC50 values in submicromolar ranges against resistant strains of cancer cells .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Triazole compounds can inhibit enzymes such as cytochrome P450 enzymes involved in drug metabolism and biosynthesis pathways.
- DNA Interaction : Some triazoles can intercalate into DNA or interact with DNA-binding proteins, leading to disruption in replication and transcription processes.
- Cell Signaling Pathways : These compounds may modulate various signaling pathways that control cell growth and apoptosis.
Case Studies and Research Findings
A study evaluating derivatives of triazole compounds reported significant antiproliferative effects against human cancer cell lines. The compounds were synthesized and tested for their activity against HepG2 and Vero cell lines, showing promising results with low cytotoxicity and high selectivity indices .
Another investigation into the antimalarial activity of similar triazole derivatives highlighted their effectiveness against Plasmodium species. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles .
Properties
Molecular Formula |
C5H9ClN4O2 |
---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-amino-2-(1-methyltriazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c1-9-2-3(7-8-9)4(6)5(10)11;/h2,4H,6H2,1H3,(H,10,11);1H |
InChI Key |
KURLIDOHQPGUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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